molecular formula C12H10As2Se3 B14624647 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane CAS No. 56812-62-5

3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane

Cat. No.: B14624647
CAS No.: 56812-62-5
M. Wt: 541.0 g/mol
InChI Key: NRLOBOKBUXDTTB-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is a complex organoselenium compound characterized by the presence of selenium and arsenic atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane typically involves the reaction of diphenyl diselenide with arsenic trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using larger reaction vessels, would apply.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.

    Reduction: Reduction reactions can convert the compound to its corresponding selenides.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce a variety of functional groups onto the phenyl rings.

Scientific Research Applications

3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is unique due to the presence of selenium and arsenic atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, particularly in the development of novel materials and therapeutic agents.

Properties

CAS No.

56812-62-5

Molecular Formula

C12H10As2Se3

Molecular Weight

541.0 g/mol

IUPAC Name

3,5-diphenyl-1,2,4,3,5-triselenadiarsolane

InChI

InChI=1S/C12H10As2Se3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H

InChI Key

NRLOBOKBUXDTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As]2[Se][As]([Se][Se]2)C3=CC=CC=C3

Origin of Product

United States

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